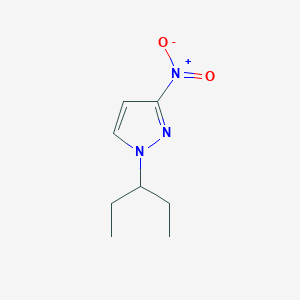

3-Nitro-1-(pentan-3-yl)-1H-pyrazole

CAS No.: 1240565-30-3

Cat. No.: VC11739291

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240565-30-3 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 3-nitro-1-pentan-3-ylpyrazole |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-5-8(9-10)11(12)13/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | KYQVIZMFWSIIES-UHFFFAOYSA-N |

| SMILES | CCC(CC)N1C=CC(=N1)[N+](=O)[O-] |

| Canonical SMILES | CCC(CC)N1C=CC(=N1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 3-nitro-1-(pentan-3-yl)pyrazole |

| SMILES | CCC(C)CN1C=CC(=N1)N+[O-] |

| InChI Key | GIUGJFYUNXUHBU-UHFFFAOYSA-N |

The pentan-3-yl substituent introduces steric bulk and influences electron distribution, while the nitro group enhances electrophilicity, enabling participation in nucleophilic substitution and redox reactions .

Synthetic Pathways and Optimization

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents . For nitro-substituted pyrazoles, nitration steps or pre-functionalized precursors are employed. A representative pathway for 3-nitro-1-alkylpyrazoles involves:

-

Nitration of Pyrazole Precursors: Direct nitration of 1H-pyrazole using mixed acids (HNO₃/H₂SO₄) yields 3-nitro-1H-pyrazole .

-

Alkylation: Reaction with pentan-3-yl halides (e.g., 3-bromopentane) under basic conditions introduces the alkyl group.

Example Protocol from Patent Literature

A reflux reaction of 1-nitro-1H-pyrazole in benzonitrile (42 mL) for 2 hours, followed by precipitation in hexanes, yielded 91% 3-nitro-1H-pyrazole . Subsequent alkylation with 3-bromopentane in DMF using K₂CO₃ as a base could theoretically produce the target compound, though explicit documentation is absent in available sources .

Challenges in Isomer Control

The pentan-3-yl group’s branched structure complicates regioselective synthesis. Competing reactions may yield positional isomers (e.g., pentan-2-yl derivatives). Chromatographic separation or tailored reaction conditions (e.g., low-temperature kinetics) are often required to isolate the desired isomer .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group at position 3 directs electrophiles to the pyrazole’s 4- and 5-positions. For example, halogenation or sulfonation reactions preferentially occur at these sites, as demonstrated in analogs like 3-nitro-1-(pentan-2-yl)-1H-pyrazole .

Reductive Transformations

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-1-(pentan-3-yl)-1H-pyrazole. This intermediate serves as a precursor for azo dyes or pharmaceutical agents .

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Amino derivative |

| Nucleophilic Aromatic Substitution | NaSH, DMF, 80°C | 3-Mercaptopyrazole |

Computational and Experimental Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume